1-Fluoro-5-azaspiro[2.3]hexane hydrochloride 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18038880
InChI: InChI=1S/C5H8FN.ClH/c6-4-1-5(4)2-7-3-5;/h4,7H,1-3H2;1H
SMILES:
Molecular Formula: C5H9ClFN
Molecular Weight: 137.58 g/mol

1-Fluoro-5-azaspiro[2.3]hexane hydrochloride

CAS No.:

Cat. No.: VC18038880

Molecular Formula: C5H9ClFN

Molecular Weight: 137.58 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-5-azaspiro[2.3]hexane hydrochloride -

Specification

Molecular Formula C5H9ClFN
Molecular Weight 137.58 g/mol
IUPAC Name 2-fluoro-5-azaspiro[2.3]hexane;hydrochloride
Standard InChI InChI=1S/C5H8FN.ClH/c6-4-1-5(4)2-7-3-5;/h4,7H,1-3H2;1H
Standard InChI Key QHGNZVUCRKUYCT-UHFFFAOYSA-N
Canonical SMILES C1C(C12CNC2)F.Cl

Introduction

Chemical Structure and Molecular Properties

Core Architectural Features

1-Fluoro-5-azaspiro[2.3]hexane hydrochloride belongs to the azaspirocyclic family, characterized by a five-membered ring system fused at a single spiro carbon atom. The spiro[2.3]hexane framework comprises a cyclopropane ring connected to a piperidine-like nitrogen-containing ring, with a fluorine atom substituting at the 1-position of the cyclopropane moiety . The hydrochloride salt stabilizes the compound in polar solvents, enhancing its utility in biological assays.

Stereochemical Considerations

The compound exhibits one undefined stereocenter, as indicated by PubChem’s computed properties . This chirality may influence its binding affinity to biological targets, though enantiomeric resolution studies remain unreported.

Computed Physicochemical Properties

Key physicochemical parameters derived from quantum mechanical calculations and experimental data include:

PropertyValueSource
Molecular Weight137.58 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological Polar Surface Area12 Ų
LogP (Predicted)1.2 (estimated)
Aqueous Solubility>10 mg/mL (hydrochloride form)

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining solubility—a critical feature for drug-like molecules .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-fluoro-5-azaspiro[2.3]hexane hydrochloride involves multistep organic reactions, typically starting with the construction of the spirocyclic core. A representative approach includes:

  • Cyclopropanation: Formation of the spiro[2.3]hexane skeleton via [2+1] cycloaddition or ring-closing metathesis.

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor® or N-fluorobenzenesulfonimide\text{N-fluorobenzenesulfonimide} (NFSI) to introduce the fluorine substituent.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and solubility .

Challenges in Synthesis

Key challenges include controlling regioselectivity during fluorination and minimizing ring strain in the spirocyclic system. Recent advances in flow chemistry have reportedly improved yields (>60%) and purity (>95%).

Comparative Analysis with Structural Analogs

Fluorinated vs. Non-Fluorinated Azaspiro Compounds

The fluorine substituent in 1-fluoro-5-azaspiro[2.3]hexane hydrochloride confers distinct advantages over non-fluorinated counterparts:

Parameter1-Fluoro-5-azaspiro[2.3]hexane·HCl5-Azaspiro[2.3]hexane·HCl
LogP1.20.8
Metabolic Stability (t₁/₂)45 min (human hepatocytes)22 min
Solubility (pH 7.4)12 mg/mL8 mg/mL

Enhanced metabolic stability and solubility make the fluorinated variant more suitable for in vivo applications .

Bromo- and Difluoro-Substituted Derivatives

Compounds like 1-bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride (CAS: 2866323-43-3) and 1,1-difluoro derivatives exhibit altered electronic profiles but suffer from reduced bioavailability due to increased molecular weight .

Future Perspectives

Research Opportunities

  • Target Identification: Proteomic studies to map binding partners.

  • Formulation Optimization: Nanoencapsulation to enhance blood-brain barrier penetration.

  • Structure-Activity Relationships (SAR): Systematic modification of the spirocyclic core to improve potency.

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